molecular formula C6H5ClNaO3S B1297812 Sodium 4-chlorobenzenesulfonate CAS No. 5138-90-9

Sodium 4-chlorobenzenesulfonate

Cat. No.: B1297812
CAS No.: 5138-90-9
M. Wt: 215.61 g/mol
InChI Key: DGNMZFIOSIEAJS-UHFFFAOYSA-N
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Description

Sodium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClNaO3S. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Sodium 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 4-chlorobenzenesulfonate may cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Biochemical Analysis

Biochemical Properties

Sodium 4-chlorobenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonate-binding proteins, which facilitate its transport and utilization in metabolic processes. The nature of these interactions often involves ionic and hydrogen bonding, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in stress response and metabolic pathways. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy and potential changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can be metabolized through sulfonation pathways, which involve the transfer of sulfonate groups to other molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfonate can be synthesized through the sulfonation of 4-chlorobenzene. The process involves the reaction of 4-chlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of 4-chlorobenzene using sulfur trioxide in a controlled environment. The resulting 4-chlorobenzenesulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison: Sodium 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to sodium benzenesulfonate. It also has different solubility and stability properties compared to sodium toluenesulfonate and sodium xylenesulfonate, making it suitable for specific industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chlorobenzenesulfonyl chloride in water.", "Slowly add sodium hydroxide to the solution while stirring.", "Heat the mixture to 70-80°C and stir for 1 hour.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4-chlorobenzenesulfonate." ] }

CAS No.

5138-90-9

Molecular Formula

C6H5ClNaO3S

Molecular Weight

215.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfonate

InChI

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);

InChI Key

DGNMZFIOSIEAJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na]

5138-90-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chlorobenzenesulfonate
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Sodium 4-chlorobenzenesulfonate
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Sodium 4-chlorobenzenesulfonate

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